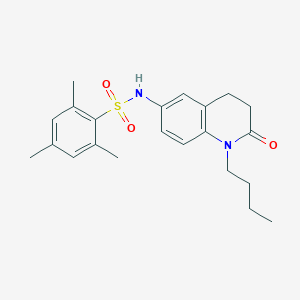

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide

Description

N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinolinone scaffold. The compound’s structure includes a 1-butyl substituent at the nitrogen atom of the tetrahydroquinoline ring, a 2-oxo group in the fused bicyclic system, and a 2,4,6-trimethylbenzene sulfonamide moiety at position 4.

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-5-6-11-24-20-9-8-19(14-18(20)7-10-21(24)25)23-28(26,27)22-16(3)12-15(2)13-17(22)4/h8-9,12-14,23H,5-7,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHMWDBQCXNVJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide typically involves a multi-step process. The starting materials often include 1-butyl-2-oxo-1,2,3,4-tetrahydroquinoline and 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

The biological activity of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound has been noted for its potential:

Antimicrobial Properties: The sulfonamide group is known for its antibacterial effects. Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens.

Anticancer Activity: The tetrahydroquinoline moiety is associated with diverse pharmacological properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular pathways.

Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic processes. This mechanism is crucial for developing drugs targeting metabolic disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps:

- Formation of Tetrahydroquinoline Core: Utilizing appropriate precursors to synthesize the tetrahydroquinoline structure.

- Sulfonation Reaction: Introducing the sulfonamide group through sulfonation techniques.

- Final Purification: Employing methods like recrystallization or chromatography to obtain high-purity compounds.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies highlight the applications of this compound in various research contexts:

- Antimicrobial Efficacy Study: A study evaluated the antimicrobial effectiveness of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control groups.

- Cancer Cell Proliferation Inhibition: Research conducted on cancer cell lines demonstrated that this compound could reduce cell viability significantly when treated over a specified duration. The mechanisms were linked to apoptosis induction and cell cycle arrest .

- Enzyme Interaction Analysis: Investigations into the enzyme inhibition properties revealed that the compound effectively inhibited certain enzymes critical in metabolic pathways related to diabetes management.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tetrahydroquinolinone derivatives, focusing on substituent effects, synthetic methodologies, and inferred physicochemical properties.

Structural Comparisons

Key structural differences lie in the substituents at position 1 (N-alkyl chain) and position 6 (functional groups).

Key Observations:

- The butyl chain in the target compound enhances lipophilicity compared to shorter or polar chains (e.g., dimethylaminoethyl in compound 26) .

- The 2,4,6-trimethylbenzenesulfonamide group introduces steric bulk and electron-withdrawing effects, which may influence binding interactions compared to smaller substituents like carboximidamide or amino groups.

- The tetrahydroquinolinone core (vs.

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide is a synthetic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core linked to a sulfonamide moiety. The molecular formula is , with a molecular weight of approximately 430.6 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H30N2O4S |

| Molecular Weight | 430.6 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

Biological Activity

Research indicates that this compound exhibits a range of biological activities including antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

In vitro studies have demonstrated that this compound shows significant antibacterial effects against various strains of bacteria. For example:

- Minimum Inhibitory Concentration (MIC) values were reported to be as low as 50 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In cell line studies:

- It exhibited cytotoxic effects against several cancer cell lines including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells.

- The IC50 values ranged from 5 to 20 µM depending on the cell type, indicating moderate to high potency in inhibiting cell proliferation .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell cycle regulation and proliferation.

- Receptor Interaction : The compound could interact with various cellular receptors, modulating signaling pathways related to inflammation and cancer progression .

- Reactive Oxygen Species (ROS) Scavenging : Preliminary studies suggest that it may possess antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Antibacterial Activity : A study published in 2022 examined the antibacterial efficacy of several sulfonamide derivatives including this compound. Results indicated a strong correlation between structural features and antibacterial potency .

- Cancer Cell Line Evaluation : A comprehensive evaluation of the anticancer effects was conducted using various human cancer cell lines. The results showed that the compound induced apoptosis in treated cells through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.